molecular formula C18H12N2O3 B14609665 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole CAS No. 61082-88-0

2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole

Cat. No.: B14609665
CAS No.: 61082-88-0
M. Wt: 304.3 g/mol
InChI Key: MTQBERRGNCJKGT-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole is a complex organic compound characterized by its unique structure, which includes a furoindole core substituted with a nitrophenyl ethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with an appropriate indole derivative under basic conditions to form the ethenyl linkage. This is followed by cyclization to form the furoindole core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethenyl]-4H-furo[3,2-B]indole
  • 2-[2-(4-Methoxyphenyl)ethenyl]-4H-furo[3,2-B]indole
  • 2-[2-(4-Methylphenyl)ethenyl]-4H-furo[3,2-B]indole

Uniqueness

2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics .

Properties

CAS No.

61082-88-0

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)ethenyl]-4H-furo[3,2-b]indole

InChI

InChI=1S/C18H12N2O3/c21-20(22)13-8-5-12(6-9-13)7-10-14-11-17-18(23-14)15-3-1-2-4-16(15)19-17/h1-11,19H

InChI Key

MTQBERRGNCJKGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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